molecular formula C42H41FN8O2 B606949 DB2313

DB2313

Cat. No.: B606949
M. Wt: 708.8 g/mol
InChI Key: NUVPJXUYFGWDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

First-in-class potent small-molecule inhibitor of PU., disrupting the interaction of PU. with target gene promoters and leading to downregulation of canonical PU. transcriptional targets
DB2313 is a first-in-class potent small-molecule inhibitor of PU.1. This compound disrupts the interaction of PU. with target gene promoters and leads to down-regulation of canonical PU. transcriptional targets.

Mechanism of Action

Target of Action

Carboximidamide compounds, such as piperine-carboximidamide hybrids, have been found to target key proteins involved in cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR) , B-Raf Proto-Oncogene (BRAF) , and Cyclin-Dependent Kinase 2 (CDK2) . These targets play crucial roles in regulating cell growth, differentiation, and survival.

Mode of Action

Carboximidamide compounds interact with their targets by inhibiting their activity. For instance, certain piperine-carboximidamide hybrids have been shown to inhibit EGFR, BRAF, and CDK2 . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to changes in cell proliferation and survival.

Biochemical Pathways

The primary biochemical pathways affected by carboximidamide compounds are those regulated by EGFR, BRAF, and CDK2. These include the Mitogen-Activated Protein Kinase (MAPK) pathway , the Phosphoinositide 3-Kinase (PI3K)/Akt pathway , and the cell cycle regulation pathway . Disruption of these pathways can lead to decreased cell proliferation and increased cell death.

Pharmacokinetics

It is known that these compounds can interact with proteins such as egfr, braf, and cdk2, suggesting that they can be absorbed and distributed to cells where these proteins are present .

Result of Action

The molecular and cellular effects of carboximidamide compounds’ action include decreased cell proliferation and increased cell death. This is due to the inhibition of key proteins involved in cell growth and survival, such as EGFR, BRAF, and CDK2 .

Biochemical Analysis

Biochemical Properties

Carboximidamide is involved in several biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. For instance, carboximidamide-containing compounds have been found to exhibit antiproliferative activity, targeting EGFR, BRAF, and CDK2 .

Cellular Effects

Carboximidamide impacts various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, carboximidamide derivatives have been shown to inhibit cell proliferation and reduce the arginine asymmetric dimethylation level in leukemia cancer cells .

Molecular Mechanism

Carboximidamide exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For instance, a carboximidamide derivative, K313, was found to be a nonclassic noncompetitive inhibitor to PRMT1 .

Properties

IUPAC Name

2-[4-[[2-fluoro-3-[[4-[6-(N'-propan-2-ylcarbamimidoyl)-1H-benzimidazol-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]-N'-propan-2-yl-3H-benzimidazole-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H41FN8O2/c1-24(2)46-39(44)28-12-18-34-36(20-28)50-41(48-34)26-8-14-32(15-9-26)52-22-30-6-5-7-31(38(30)43)23-53-33-16-10-27(11-17-33)42-49-35-19-13-29(21-37(35)51-42)40(45)47-25(3)4/h5-21,24-25H,22-23H2,1-4H3,(H2,44,46)(H2,45,47)(H,48,50)(H,49,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVPJXUYFGWDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H41FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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